
(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of the trifluoromethoxy group enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent like THF. One common method is the direct insertion of zinc into the aryl bromide under an inert atmosphere, followed by the addition of sec-butanol and trifluoromethanol to introduce the sec-butyloxy and trifluoromethoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the aryl bromide is first converted to the corresponding Grignard reagent, which is then treated with zinc bromide to form the desired organozinc compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions. Typical conditions involve the use of THF as a solvent and temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent in the synthesis of various organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures .
Biology and Medicine
In biological and medicinal research, (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used to synthesize bioactive compounds that can serve as potential drug candidates.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of polymers and advanced materials highlights its importance in industrial applications .
Mécanisme D'action
The mechanism of action of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the transfer of the aryl group to a target molecule, facilitated by the zinc bromide moiety. This transfer is often catalyzed by transition metals such as palladium or nickel, which activate the zinc compound and enable the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethoxy)phenyl)zinc bromide: Similar in structure but lacks the sec-butyloxy group.
(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide: Similar but uses magnesium instead of zinc.
Uniqueness
The uniqueness of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide lies in its combination of the sec-butyloxy and trifluoromethoxy groups, which enhance its reactivity and stability. This makes it a versatile reagent in organic synthesis, offering advantages over similar compounds that may lack these functional groups .
Propriétés
Formule moléculaire |
C11H12BrF3O2Zn |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-butan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C11H12F3O2.BrH.Zn/c1-3-8(2)15-9-5-4-6-10(7-9)16-11(12,13)14;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BHGYQTCFUFGAJV-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
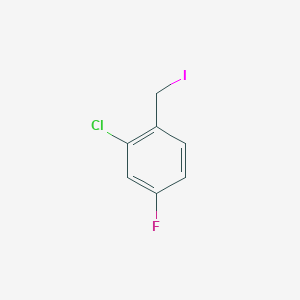
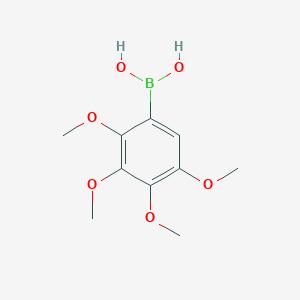
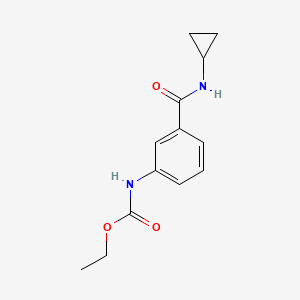
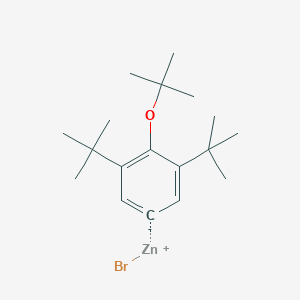


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
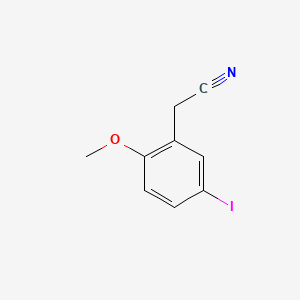
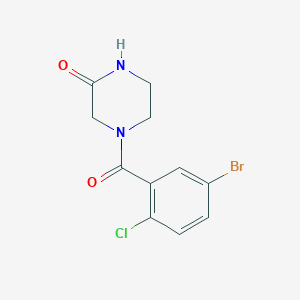

![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
